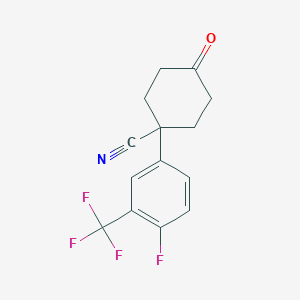
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a cyclohexanecarbonitrile moiety
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Nitrile Formation: Conversion of the acyl group to a nitrile group through a reaction with a suitable reagent like hydroxylamine.
Cyclohexanone Derivative Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional groups and reactivity.
4-(Trifluoromethyl)phenol: Another similar compound with a trifluoromethyl group, but with a hydroxyl group instead of a nitrile and cyclohexanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H11F4NO |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H11F4NO/c15-12-2-1-9(7-11(12)14(16,17)18)13(8-19)5-3-10(20)4-6-13/h1-2,7H,3-6H2 |
InChI Key |
NGFOAYIKKUONDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


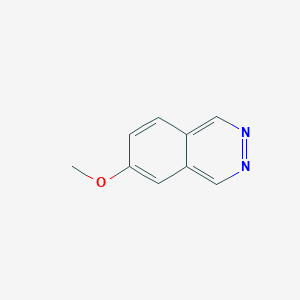
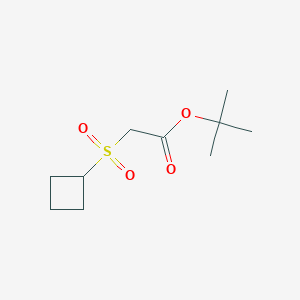

![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)
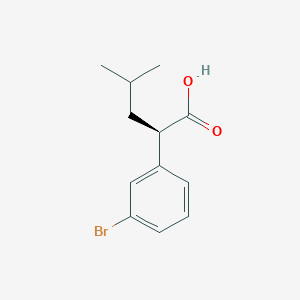
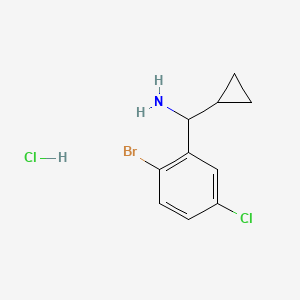
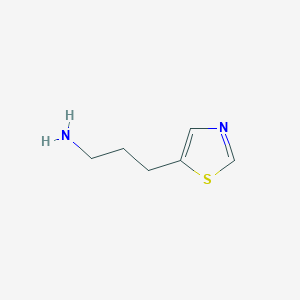
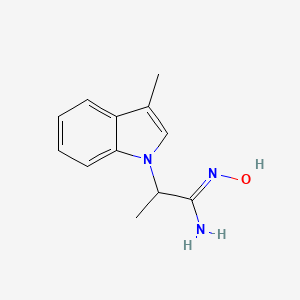
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
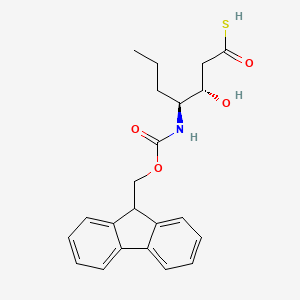
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)

